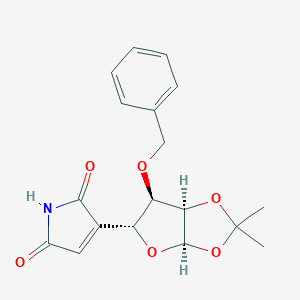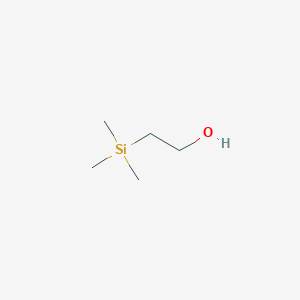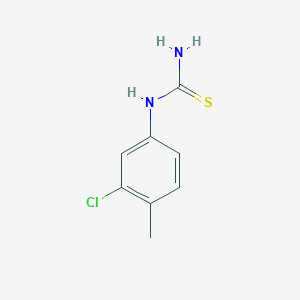
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" and related compounds has been explored through various methods, including photo-induced molecular transformations. Kobayashi et al. (1991) demonstrated a one-step synthesis of 1H-benz[f]indole-4,9-diones via a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes, which could be related to the synthesis of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" derivatives (Kobayashi, Takeuchi, Seko, & Suginome, 1991). Another approach by Gao et al. (2014) involves the copper(II) oxide catalyzed intramolecular cyclization, providing a novel and attractive protocol for synthesizing indole-2,3-diones (Gao, Xue, Wang, & Wu, 2014).
Molecular Structure Analysis
The crystal structure of closely related compounds provides insights into the molecular architecture of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione." Poorheravi et al. (2008) analyzed the crystal structure of a similar compound, shedding light on the molecular dimensions and the formation of intermolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of such molecules (Poorheravi, Loghmani-Khouzani, Sadeghi, Zendehdel, Jackson, & Adams, 2008).
Chemical Reactions and Properties
The chemical reactivity of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" involves various transformations that are essential for its applications in synthesis and material science. One of the highlighted reactions is the stereospecific reduction of hydroxy indoles, leading to indoline derivatives, as studied by Berti et al. (1980), which could be analogous to reactions involving "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" (Berti, Greci, Poloni, Andreetti, Bocelli, & Sgarabotto, 1980).
Physical Properties Analysis
The physical properties of "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione," such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Although specific studies on "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione" were not found, related research on indole derivatives provides valuable information on the factors affecting these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in "6-hydroxy-2,3-dihydro-1H-indole-2,3-dione." Studies on related compounds, such as the work by Parrick et al. (1989) on the preparation of indole derivatives, offer insights into the chemical behavior of indole-2,3-diones (Parrick, Yahya, Ijaz, & Yizun, 1989).
Wissenschaftliche Forschungsanwendungen
Anticorrosion and Antibacterial Properties
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione derivatives demonstrate significant potential in anticorrosion and antibacterial applications. Compounds like 1-(morpholinomethyl)indoline-2,3-dione have been reported to inhibit metal corrosion and show antibacterial activities, providing a versatile approach for protecting materials and controlling microbial growth (Miao, 2014).
Synthesis of Heterocyclic Compounds
This compound is used in synthesizing various heterocyclic compounds. For instance, it has been involved in the synthesis of indole-2,3-diones and 2-hydroxy-3(2H)-benzofuranones via copper(II) oxide catalyzed intramolecular cyclization, showcasing its role in organic synthesis and pharmaceutical applications (Gao et al., 2014).
Chemical Sensing
1H-indole-2,3-dione compounds, including 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, have been identified as effective chemosensors for metal ions. They demonstrate high sensing capability and selectivity, particularly for Fe3+ ions, through the enhancement of absorption peaks in the ultraviolet region. This property is significant for developing new, sensitive chemical sensors (Fahmi et al., 2019).
Anti-Inflammatory Activity
Derivatives of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione have shown promising results in screening for anti-inflammatory activity. This aspect is crucial for the development of new anti-inflammatory drugs and understanding their mechanisms of action (Swathi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHRQXIPRXFPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646130 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
116569-08-5 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



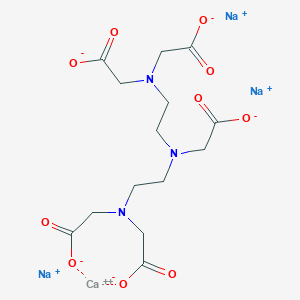
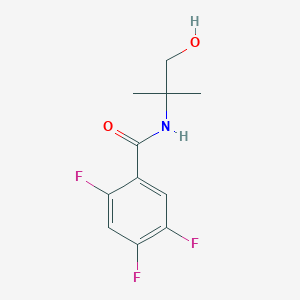
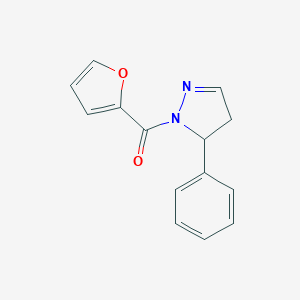
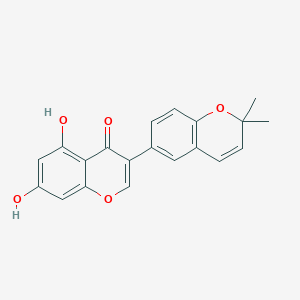
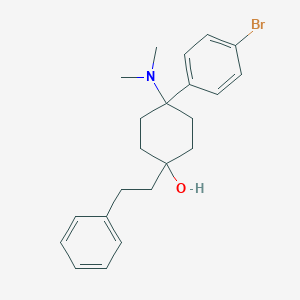
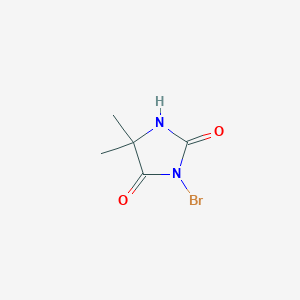
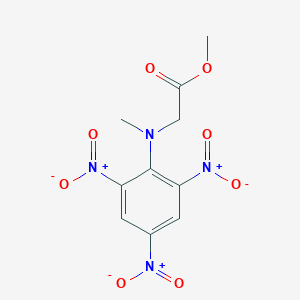
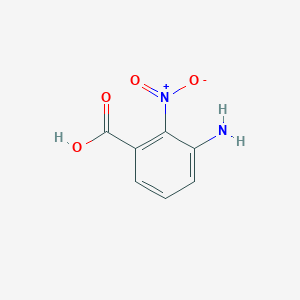
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
